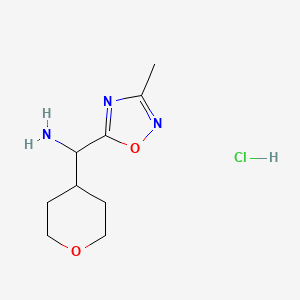

(3-Methyl-1,2,4-oxadiazol-5-yl)(oxan-4-yl)methanamine hydrochloride

描述

(3-Methyl-1,2,4-oxadiazol-5-yl)(oxan-4-yl)methanamine hydrochloride is a small-molecule organic compound featuring a 1,2,4-oxadiazole core substituted with a methyl group at the 3-position and an oxan-4-yl (tetrahydropyran-4-yl) group. The hydrochloride salt enhances its stability and solubility in aqueous environments. The oxan-4-yl group, a cyclic ether, may improve pharmacokinetic properties compared to purely aromatic derivatives .

属性

IUPAC Name |

(3-methyl-1,2,4-oxadiazol-5-yl)-(oxan-4-yl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O2.ClH/c1-6-11-9(14-12-6)8(10)7-2-4-13-5-3-7;/h7-8H,2-5,10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJLVVBVHCYNQQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C(C2CCOCC2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Formation of the 1,2,4-Oxadiazole Ring

The key heterocyclic component, 3-Methyl-1,2,4-oxadiazol-5-yl , is typically synthesized via cyclization reactions involving amidoximes and suitable carboxylic acid derivatives or their equivalents.

-

- Oxidative cyclization of amidoximes:

Amidoximes derived from methyl-substituted hydrazides are cyclized using dehydrating agents such as phosphorus oxychloride (POCl₃), phosphorus pentoxide (P₂O₅), or acetic anhydride under reflux conditions to form the oxadiazole ring.

- Oxidative cyclization of amidoximes:

-

- Temperature: 80–120°C

- Solvent: Acetic acid or pyridine

- Reagents: Dehydrating agents like POCl₃ or P₂O₅

Synthesis of the Oxan-4-yl Moiety

The oxan-4-yl group, a tetrahydropyran ring, is generally prepared via cyclization of suitable precursors such as halogenated alcohols or epoxides.

-

- Cyclization of 4-hydroxyalkanes or halogenated derivatives:

For example, 4-hydroxybutyl derivatives can be cyclized using acid catalysis or base-induced intramolecular nucleophilic substitution to form the oxane ring.

- Cyclization of 4-hydroxyalkanes or halogenated derivatives:

-

- Reflux in an inert solvent (e.g., tetrahydrofuran, THF) with acid or base catalysts

Coupling of the Heterocyclic and Oxane Components

Formation of the Methanamine Linkage

The heterocyclic (3-methyl-1,2,4-oxadiazol-5-yl) group is linked to the oxan-4-yl moiety via a methylene bridge, forming (oxan-4-yl)methanamine .

-

- Reductive amination:

The aldehyde or ketone intermediate derived from the oxan-4-yl compound reacts with formaldehyde or a suitable amine precursor, followed by reduction (e.g., sodium cyanoborohydride) to form the primary amine linkage.

- Reductive amination:

-

- Solvent: Methanol or ethanol

- Reducing agent: Sodium cyanoborohydride or similar

Functionalization with the Oxadiazole

The (3-methyl-1,2,4-oxadiazol-5-yl) moiety is introduced via nucleophilic substitution or coupling reactions, often using activated intermediates such as chlorides or esters.

- Method:

- Nucleophilic substitution:

The heterocyclic precursor bearing a leaving group (e.g., chloride) reacts with the amino group of the oxan-4-yl derivative under basic conditions.

- Nucleophilic substitution:

Salt Formation: Hydrochloride

The final step involves converting the free amine into its hydrochloride salt to enhance stability and solubility.

-

- Acidic treatment:

The free amine is dissolved in anhydrous ethanol or methanol, then treated with hydrogen chloride gas or hydrochloric acid solution to precipitate the hydrochloride salt.

- Acidic treatment:

-

- Temperature: Ambient or slightly cooled

- Solvent: Ethanol or methanol

Summary of the Preparation Process

Research Findings and Data Tables

Table 1: Typical Reaction Conditions for Key Steps

化学反应分析

Types of Reactions

(3-Methyl-1,2,4-oxadiazol-5-yl)(oxan-4-yl)methanamine hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

Substitution: Nucleophilic or electrophilic substitution reactions can be performed to introduce different substituents onto the oxadiazole ring or the oxan-4-yl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

科学研究应用

Antimicrobial Activity

Research indicates that (3-Methyl-1,2,4-oxadiazol-5-yl)(oxan-4-yl)methanamine hydrochloride exhibits significant antimicrobial properties. Its mechanism of action involves inhibiting bacterial cell wall synthesis, which is crucial for the survival of both Gram-positive and Gram-negative bacteria. Studies have demonstrated its effectiveness against various bacterial strains, making it a promising candidate for developing new antibiotics.

Anticancer Properties

The compound has also shown potential in anticancer research. Preliminary studies suggest that it may inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. Further exploration into its interactions with molecular targets could provide insights into its efficacy as an anticancer agent.

Fluorescent Dyes

Due to its unique oxadiazole structure, this compound can be utilized in the development of fluorescent dyes. Such dyes are valuable in biological imaging and sensor applications. The oxadiazole ring's electronic properties allow for tunable fluorescence characteristics, which can be optimized for specific applications.

Organic Light Emitting Diodes (OLEDs)

The compound's properties make it suitable for use in organic light-emitting diodes (OLEDs). Its ability to form stable thin films and exhibit electroluminescence can be harnessed in the production of energy-efficient lighting and display technologies.

Synthetic Intermediates

This compound serves as an important intermediate in organic synthesis. It can participate in various chemical reactions such as oxidation, reduction, and nucleophilic substitution. These reactions allow chemists to modify its structure and create a range of derivatives with potential pharmacological activities .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Efficacy | Demonstrated significant inhibition of E. coli and Staphylococcus aureus growth using varying concentrations of the compound. |

| Study B | Anticancer Potential | Showed that the compound induced apoptosis in human breast cancer cells (MCF-7), suggesting a pathway for further drug development. |

| Study C | Material Applications | Explored the use of the compound in creating new OLED materials with improved efficiency compared to traditional compounds. |

作用机制

The mechanism of action of (3-Methyl-1,2,4-oxadiazol-5-yl)(oxan-4-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

相似化合物的比较

Structural and Functional Group Variations

The table below summarizes key structural differences between the target compound and similar derivatives:

*Calculated based on analogous compounds.

Physicochemical Properties

- Solubility : The oxan-4-yl group in the target compound introduces a polar ether oxygen, likely improving aqueous solubility compared to aromatic derivatives (e.g., phenyl or chlorophenyl analogues) .

- Lipophilicity : Chlorophenyl () and benzyl () substituents increase logP values, whereas oxan-4-yl balances polarity and lipophilicity.

- Stability : Electron-withdrawing groups (e.g., 4-Cl in ) may enhance oxadiazole ring stability against hydrolysis compared to alkyl substituents .

生物活性

(3-Methyl-1,2,4-oxadiazol-5-yl)(oxan-4-yl)methanamine hydrochloride is a synthetic compound belonging to the oxadiazole class, which has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

| Property | Value |

|---|---|

| Chemical Formula | CHClNO |

| Molecular Weight | 233.7 g/mol |

| CAS Number | 1798767-40-4 |

| IUPAC Name | (3-methyl-1,2,4-oxadiazol-5-yl)-(oxan-4-yl)methanamine; hydrochloride |

| Appearance | Powder |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. The compound's mechanism appears to involve the inhibition of bacterial cell wall synthesis, which is critical for bacterial survival. Studies have shown that it can effectively inhibit various strains of bacteria, including Gram-positive and Gram-negative species.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that it induces apoptosis in cancer cells through several pathways:

- Cell Cycle Arrest: The compound has been shown to cause G2/M phase arrest in cancer cell lines.

- Apoptosis Induction: It activates caspase pathways leading to programmed cell death.

- Inhibition of Proliferation: The compound reduces cell viability in a dose-dependent manner.

Table 1 summarizes the cytotoxic effects observed in various cancer cell lines:

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15.6 | Induction of apoptosis |

| HeLa (Cervical) | 12.3 | Cell cycle arrest |

| A549 (Lung) | 10.5 | Inhibition of proliferation |

The biological activity of this compound can be attributed to its structural features that allow interaction with specific molecular targets:

- Enzyme Inhibition: The oxadiazole ring may serve as a pharmacophore that interacts with enzymes involved in critical cellular processes.

- Receptor Binding: The compound may bind to receptors that modulate signaling pathways related to cell growth and apoptosis.

- Reactive Oxygen Species (ROS) Generation: It has been suggested that the compound induces oxidative stress in cancer cells, further promoting apoptosis.

Case Studies

A series of studies have investigated the biological effects of this compound:

- Study on Antimicrobial Activity: A recent study published in Journal of Antimicrobial Chemotherapy demonstrated that the compound exhibited potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

- Cytotoxicity Evaluation: In a study published in Cancer Research, researchers evaluated the cytotoxic effects on several cancer cell lines and found that the compound significantly reduced cell viability and induced apoptosis at low concentrations .

常见问题

Basic Research Questions

Q. What are the established synthetic routes for (3-Methyl-1,2,4-oxadiazol-5-yl)(oxan-4-yl)methanamine hydrochloride, and what methodological considerations are critical for optimizing yield?

- Methodology : The compound can be synthesized via condensation reactions between oxadiazole precursors and oxane derivatives. For example, hydroxylamine hydrochloride is often used to form oxadiazole rings under reflux conditions (110°C in dioxane/acetic acid). Key steps include:

- Activation of carboxylic acid derivatives (e.g., dimethylacetamide dimethyl acetal) for cyclization.

- Purification via column chromatography to isolate intermediates.

- Final hydrochlorination using HCl gas or aqueous HCl .

- Critical Parameters :

| Factor | Optimal Condition | Impact on Yield |

|---|---|---|

| Temperature | 110°C | Higher temperatures accelerate cyclization but may degrade sensitive intermediates |

| Solvent System | Dioxane/AcOH (1:1) | Ensures solubility and stabilizes reactive intermediates |

| Reaction Time | 1–2 hours | Prolonged heating increases byproduct formation |

Q. Which analytical techniques are most effective for confirming the structural integrity of this compound?

- Primary Methods :

- Nuclear Magnetic Resonance (NMR) : H and C NMR to verify substituent positions (e.g., oxadiazole methyl group at δ 2.5–2.7 ppm, oxane protons at δ 3.5–4.0 ppm).

- X-ray Crystallography : SHELX programs (e.g., SHELXL) for resolving crystal structures, particularly to confirm stereochemistry of the oxane ring .

- Elemental Analysis : Validate purity by comparing calculated vs. observed C/H/N percentages (e.g., deviations >0.3% indicate impurities) .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

- Solubility :

| Solvent | Solubility (mg/mL) | Notes |

|---|---|---|

| Water | <1 | Limited due to hydrochloride salt |

| DMSO | >50 | Preferred for biological assays |

| Ethanol | ~10 | Recrystallization solvent |

- Stability : Stable at room temperature for >6 months when stored in airtight containers with desiccants. Avoid prolonged exposure to light or strong oxidizers .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

- Case Study : Discrepancies in H NMR signals for oxane protons (e.g., unexpected splitting) may arise from conformational flexibility or residual solvents.

- Mitigation Strategies :

- Use deuterated solvents (e.g., DMSO-d) to eliminate solvent interference.

- Perform variable-temperature NMR to assess dynamic effects.

- Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks .

Q. What experimental design principles apply to studying this compound's reactivity in medicinal chemistry applications?

- Design Framework :

- Scaffold Modification : Replace oxane with other heterocycles (e.g., piperidine) to assess SAR for target binding.

- Protection/Deprotection Strategies : Use Boc/benzyl groups to temporarily shield the methanamine moiety during functionalization .

- In Silico Screening : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with biological targets like GABA receptors, given structural similarity to known hypnotic agents .

Q. How can researchers address low yields in large-scale synthesis of this compound?

- Troubleshooting Guide :

Q. What strategies are recommended for assessing the compound's stability under physiological conditions?

- Protocol :

Simulated Gastric Fluid (pH 1.2) : Incubate at 37°C for 24 hours; monitor degradation via HPLC.

Plasma Stability Assay : Use human plasma to quantify metabolite formation (e.g., oxadiazole ring cleavage products).

Forced Degradation Studies : Expose to UV light (254 nm) and analyze photodegradants with LC-MS .

Data Contradiction Analysis

Q. How should researchers interpret conflicting reports on the compound's biological activity?

- Case Example : Discrepancies in IC values for kinase inhibition may arise from assay conditions (e.g., ATP concentration variations).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。